molecular formula C18H21N3O4S2 B4598690 ethyl 4-{[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonothioyl]amino}benzoate

ethyl 4-{[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonothioyl]amino}benzoate

Cat. No.: B4598690
M. Wt: 407.5 g/mol
InChI Key: FQRVCNUMWNURJT-UHFFFAOYSA-N
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Description

Ethyl 4-{[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonothioyl]amino}benzoate is a useful research compound. Its molecular formula is C18H21N3O4S2 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.09734851 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conversion and Pyrolysis Studies

Research by Tanikaga et al. (1984) examined the thermal reactions of ethyl phenylsulfinylacetate derivatives, which share a structural motif with the subject compound. Their study delves into the pyrolysis process, yielding ethyl alkadienoates, which could have implications in synthetic organic chemistry (R. Tanikaga, Y. Nozaki, M. Nishida, A. Kaji, 1984).

Chemical Synthesis and Characterization

A study by Koca et al. (2014) focused on synthesizing and characterizing ethyl carbonothioyl derivatives, including detailed spectroscopic analysis (IR, Raman, NMR) and theoretical studies using DFT calculations. This research highlights the compound's relevance in the development of materials with specific optical properties (İ. Koca, Y. Sert, M. Gümüş, İ. Kani, Ç. Çırak, 2014).

Hydrogen-Bonded Supramolecular Structures

Portilla et al. (2007) investigated hydrogen-bonded supramolecular structures in substituted benzoates, which could inform the design of novel molecular architectures for material science or pharmacology (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, C. Glidewell, 2007).

Catalytic Applications and Synthesis

Research by Safaei-Ghomi et al. (2017) utilized sulfone-based catalysts for the synthesis of complex organic molecules, including ethyl benzoate derivatives. This study underscores the potential for innovative catalysts in facilitating complex chemical reactions (J. Safaei‐Ghomi, Nasrin Enayat-Mehri, Fahime Eshteghal, 2017).

Antimicrobial Activity and Chemical Analysis

Desai et al. (2007) synthesized and evaluated the antimicrobial activity of novel quinazoline derivatives, demonstrating the broad spectrum of biological activities of compounds related to ethyl benzoate (N. Desai, P. N. Shihora, D. Moradia, 2007).

Photophysical and Photochemical Studies

Abdullmajed et al. (2021) explored the optical nonlinear properties of Schiff base compounds derived from ethyl-4-amino benzoate, offering insights into the photophysical behavior relevant for optical materials design (Hasanain A. Abdullmajed, H. Sultan, R. H. Al-Asadi, Q. M. Hassan, Asaad A. Ali, C. A. Emshary, 2021).

Properties

IUPAC Name

ethyl 4-[2-(4-sulfamoylphenyl)ethylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-2-25-17(22)14-5-7-15(8-6-14)21-18(26)20-12-11-13-3-9-16(10-4-13)27(19,23)24/h3-10H,2,11-12H2,1H3,(H2,19,23,24)(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRVCNUMWNURJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.